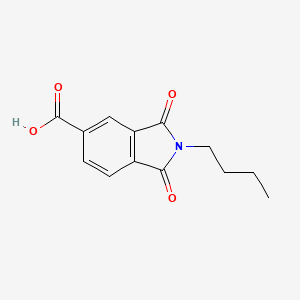

2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-butyl-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-2-3-6-14-11(15)9-5-4-8(13(17)18)7-10(9)12(14)16/h4-5,7H,2-3,6H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWIWDRTZPWZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368650 | |

| Record name | 2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96296-39-8 | |

| Record name | 2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Core Formation

The isoindole-1,3-dione core is typically synthesized from phthalic anhydride derivatives or 1,2,4-benzenetricarboxylic acid through condensation and cyclization reactions. For example, 1,2,4-benzenetricarboxylic acid can be converted into 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid via a two-step process involving ammonolysis and thermal cyclization:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Ammonolysis with NH3 (g) in H2O, 1.5 h, heating | 99.7 | Formation of intermediate amide | |

| 2. Thermal cyclization at 250 °C, 14 Torr, 5 h | 99.5 | Formation of isoindole-1,3-dione core |

This method yields the unsubstituted isoindole-1,3-dione carboxylic acid, which serves as a scaffold for further substitution.

Introduction of the Butyl Group

The butyl substituent at the 2-position is introduced via nucleophilic substitution or alkylation reactions on the isoindole core. A common approach involves reacting potassium phthalimide with an epoxide or alkyl halide bearing the butyl group under elevated temperature:

- Potassium phthalimide is reacted with epichlorohydrin or a similar epoxide derivative to form 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione intermediates.

- Subsequent ring-opening and substitution reactions introduce the butyl chain.

This process requires careful temperature control (e.g., 120 °C for 24 h) and purification steps such as recrystallization and chromatography to isolate the desired substituted product.

Functionalization at the 5-Carboxylic Acid Position

The carboxylic acid group at the 5-position is typically introduced or preserved through selective hydrolysis or oxidation steps. For example, ester intermediates can be hydrolyzed under acidic or basic conditions to yield the free acid. Alternatively, selective deprotection of protecting groups (e.g., tert-butyl esters) is performed using acid catalysts such as Lewis acids (AlCl3, BCl3, BBr3) to yield the carboxylic acid functionality without affecting other sensitive groups.

Purification and Characterization

Purification is commonly achieved by:

- Column chromatography using silica gel with solvent mixtures such as chloroform/acetone.

- Recrystallization from appropriate solvents (e.g., methanol, chloroform).

- Chromatographic resolution may be employed to separate enantiomers if chiral centers are present.

Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

- Mass spectrometry (MS) for molecular weight verification.

- Melting point determination for purity assessment.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Core formation | Ammonolysis + thermal cyclization | NH3 (g), H2O, 1.5 h; 250 °C, 14 Torr, 5 h | ~99.5 | High yield, forms isoindole-1,3-dione core |

| Butyl substitution | Nucleophilic substitution | Potassium phthalimide + epichlorohydrin, 120 °C, 24 h | 60-70 (typical) | Requires purification, introduces butyl group |

| Carboxylic acid formation | Hydrolysis/deprotection | Acidic hydrolysis or Lewis acid deprotection (AlCl3, BCl3) | Variable | Selective deprotection to free acid |

| Purification | Chromatography, recrystallization | Silica gel, CHCl3/acetone mixtures | - | Ensures product purity |

Research Findings and Considerations

- The butyl substitution enhances solubility and potentially biological activity compared to unsubstituted isoindole derivatives.

- Reaction conditions such as temperature, pressure, and solvent choice critically affect yield and purity.

- Use of Lewis acids for deprotection is effective but requires careful handling due to their reactivity.

- Multi-step synthesis demands rigorous monitoring to avoid side reactions and degradation.

Chemical Reactions Analysis

Types of Reactions

2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid include:

- 2-butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-diazonium

- 2H-isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

2-Butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, also known by its CAS number 96296-39-8, is an isoindole derivative that has garnered interest in various fields of biological research due to its potential pharmacological properties. This compound's unique structure allows for diverse biological activities, particularly in cancer treatment and anti-inflammatory applications.

- Molecular Formula : C13H13NO4

- Molecular Weight : 247.25 g/mol

- Melting Point : 255–257 °C

- Density : 1.591 g/cm³ (predicted)

- pKa : 3.28 (predicted)

Anticancer Properties

Research indicates that isoindole derivatives, including this compound, exhibit significant anticancer activity. A study highlighted the compound's ability to inhibit tumor growth in various cancer cell lines. The mechanism of action appears to involve the modulation of cytokine production and apoptosis pathways.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (epidermoid) | <10 | Induction of apoptosis |

| MCF7 (breast) | <15 | Cytokine modulation |

| HCT116 (colon) | <20 | Inhibition of cell proliferation |

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial for conditions characterized by chronic inflammation.

Case Study: Anti-inflammatory Activity

In a recent study involving murine models of inflammation, treatment with this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. The compound's ability to modulate immune responses positions it as a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the efficacy of isoindole derivatives. Modifications at various positions on the isoindole ring have been shown to enhance biological activity:

- Alkyl Substituents : Increasing the size of alkyl groups can improve lipophilicity and cellular uptake.

- Functional Groups : The presence of electron-withdrawing groups can enhance anticancer activity by stabilizing reactive intermediates.

- Hydroxyl Groups : Hydroxyl substitutions have been linked to increased anti-inflammatory effects.

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science applications?

- Methodological Answer : The conjugated π-system allows use in organic semiconductors. Researchers can copolymerize it with thiophene derivatives via Suzuki-Miyaura coupling, with XRD and AFM characterizing thin-film morphology. AI-driven simulations (e.g., COMSOL) predict charge transport properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.